Stereochemical Identity: R-Configuration of Natural Paniculidine A Established via Enantioselective Synthesis
The absolute configuration of natural Paniculidine A has been established as R through synthesis of the S-enantiomer, confirming the monochiral nature of the naturally occurring alkaloid [1]. This stereochemical assignment provides a benchmark for chiral purity assessment. In contrast, Paniculidine C is typically encountered as a racemate in synthetic preparations [2], while the natural configuration of Paniculidine C remains less definitively characterized in the literature. The (±)-Paniculidine A racemate (CAS 106499-96-1) serves as a critical reference for analytical method development when distinguishing natural (R)-Paniculidine A from synthetic racemic material is required .
| Evidence Dimension | Absolute configuration assignment and stereochemical characterization |
|---|---|
| Target Compound Data | Natural Paniculidine A: R-configuration established via enantioselective synthesis |
| Comparator Or Baseline | Paniculidine C: configuration less definitively characterized; synthetic preparations typically racemic |
| Quantified Difference | Qualitative difference in stereochemical definition: Paniculidine A configuration fully resolved and published; Paniculidine C lacks equivalent stereochemical characterization |
| Conditions | Stereochemical assignment via total synthesis of S-enantiomer, J. Chem. Soc., Perkin Trans. 1, 1989 |
Why This Matters
Researchers requiring chiral purity verification or enantioselective bioactivity studies must differentiate between natural R-Paniculidine A and racemic material; this configuration data is unavailable for Paniculidine C.
- [1] Czeskis, B. A., & Moissenkov, A. M. (1989). Synthesis of the S-enantiomer of paniculidine A: absolute R-configuration of the natural paniculidines A and B. Journal of the Chemical Society, Perkin Transactions 1, (7), 1353-1354. View Source
- [2] Tseng, Y. L., Liang, M. C., Chen, I. C., & Wu, Y. K. (2018). A Combined Tamaru Allylation/Olefin Cross-Metathesis Approach for the Total Syntheses of (±)-Paniculidine B, (±)-Paniculidine C, and 2-Methylcarbazole. Synlett, 29(05), 609-612. View Source
